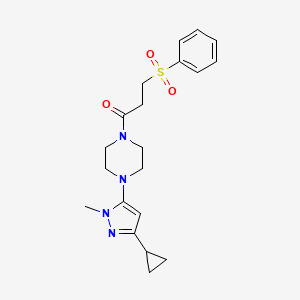

1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

This compound features a pyrazole core substituted with a cyclopropyl and methyl group at positions 3 and 1, respectively. The pyrazole ring is linked via a piperazine moiety to a propan-1-one chain bearing a phenylsulfonyl group. The phenylsulfonyl group may enhance solubility or binding affinity compared to analogs with sulfanyl or other substituents .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-22-19(15-18(21-22)16-7-8-16)23-10-12-24(13-11-23)20(25)9-14-28(26,27)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRNTTQNLKPUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique combination of a pyrazole ring , a piperazine ring , and a phenylsulfonyl group . The synthesis typically involves the formation of the pyrazole ring followed by the introduction of cyclopropyl and methyl groups, culminating in the construction of the piperazine and phenylsulfonyl moieties. Common reagents include sodium hydride and solvents like dimethylformamide (DMF) .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, leading to diverse biological effects such as antiproliferative activity against cancer cells .

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related pyrazole derivatives have demonstrated moderate to potent antiproliferative effects against several human cancer cell lines, including SGC-7901, A549, and HT-1080. The most potent analogs exhibited IC50 values ranging from 0.076 to 0.12 μM, indicating significant growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7k | SGC-7901 | 0.076 | Inhibition of tubulin polymerization |

| 7k | A549 | 0.12 | Disruption of microtubule dynamics |

| CA-4 | HT-1080 | 0.016–0.035 | Colchicine binding site interaction |

Case Studies

A notable case study involved the evaluation of structural analogs of this compound in inducing reactive oxygen species (ROS) in cancer cells. Compounds designed with Michael acceptors were shown to elevate ROS levels, leading to apoptosis in pancreatic cancer cells (MIA PaCa-2). This suggests that similar mechanisms might be applicable to the compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has revealed that modifications to the pyrazole structure significantly influence biological activity. For instance, compounds with larger substituents at specific positions on the pyrazole skeleton tend to exhibit reduced activity, emphasizing the importance of precise molecular design in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs based on core scaffolds, substituents, and synthetic strategies. Below is a systematic analysis:

Pyrazole-Piperazine Derivatives

- 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13): Contains a pyrazole-piperazine-like linkage but replaces the propan-1-one chain with a urea group. Synthesized via condensation of ethyl 3-oxopropanoate with pyrazol-5-amine in AcOH . Key difference: Urea moiety may confer hydrogen-bonding capacity, whereas the phenylsulfonyl group in the target compound could enhance hydrophobic interactions.

- 1-[2-(1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one: Shares a propan-1-one backbone but incorporates a thiazole ring and trifluoromethyl-pyrazole.

Sulfonyl/Sulfanyl-Substituted Pyrazoles

- 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one: Features a phenylsulfanyl group instead of phenylsulfonyl. Structural impact: Sulfanyl (S–) groups are less electron-withdrawing than sulfonyl (SO₂–), which may reduce oxidative stability but improve lipophilicity .

- Gewodin (4-Isopropyl-1-methyl-5-[N-methyl-N-(α-methylphenethyl)aminomethyl]-2-phenyl-4-pyrazolin-3-one): Contains a sulfonyl-absent pyrazolinone core.

Cyclopropyl-Containing Pyrazole Analogs

- (4Z)-4-[(Cyclopropylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Shares the cyclopropylamino and phenyl-substituted pyrazol-5-one core. Divergence: The absence of a piperazine-propanone chain limits its conformational flexibility compared to the target compound.

Structural and Functional Analysis

Table 1: Key Structural Comparisons

Table 2: Functional Implications

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise temperature control (e.g., 50–80°C), inert atmospheres (e.g., nitrogen), and catalysts such as palladium complexes. Purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is essential to isolate the product . Reaction monitoring with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound's structure and confirming its identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperazine and pyrazole moieties, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography (as applied to structurally similar pyrazole derivatives in ) resolves stereochemistry. High-resolution mass spectrometry (HRMS) validates empirical formulas .

Q. How can researchers design experiments to assess the compound's stability under varying storage conditions?

Accelerated stability studies under controlled humidity (e.g., 75% RH), temperature (e.g., 40°C), and light exposure (ICH guidelines) can be performed. Degradation products are analyzed using HPLC with UV detection. Kinetic modeling predicts shelf life .

Advanced Research Questions

Q. What computational methods are recommended to predict reaction pathways and optimize synthesis conditions?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction energetics. Coupling computational results with statistical experimental design (e.g., response surface methodology) identifies optimal solvent systems, catalyst loadings, and reaction times . For example, solvent polarity effects on sulfonyl group reactivity can be simulated using Gaussian software .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be systematically resolved?

Data discrepancies may arise from assay conditions (e.g., cell line variability, buffer pH). Meta-analysis using standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduces variability. Dose-response curves should be validated with positive controls, and results compared to structurally analogous compounds (e.g., oxadiazole derivatives in ) .

Q. What strategies are effective for elucidating the compound's mechanism of action in enzyme inhibition studies?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to target enzymes (e.g., kinases). Molecular docking simulations (AutoDock Vina) predict binding poses, while mutagenesis studies validate key residues in the active site. Competitive inhibition assays with ATP analogs further clarify mechanisms .

Q. How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?

Process analytical technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction progression in real time. Quality-by-design (QbD) principles identify critical process parameters (CPPs), and scale-up experiments in flow reactors enhance heat/mass transfer. Membrane separation technologies () improve intermediate purification efficiency .

Methodological Resources

- Structural Analysis : X-ray crystallography protocols () and spectroscopic databases (PubChem, ) provide reference data.

- Data Contradiction Analysis : Statistical tools like ANOVA and multivariate analysis () reconcile experimental variability.

- Reaction Design : ICReDD’s computational-experimental feedback loop () optimizes reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.